molecular formula C7H4ClN B1359720 3-Chloro-4-ethynylpyridine CAS No. 1196156-71-4

3-Chloro-4-ethynylpyridine

Cat. No. B1359720
M. Wt: 137.56 g/mol
InChI Key: HBIXKYZHQNPYGN-UHFFFAOYSA-N
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Description

3-Chloro-4-ethynylpyridine is an organic compound with the molecular formula C7H4ClN . It has a molecular weight of 137.57 . The compound is typically stored at 4°C and is available in a solid form .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-ethynylpyridine is 1S/C7H4ClN/c1-2-6-3-4-9-5-7(6)8/h1,3-5H . This indicates the structural arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-Chloro-4-ethynylpyridine is a solid substance . It has a molecular weight of 137.57 . The compound is typically stored at 4°C .

Scientific Research Applications

Synthesis and Reactivity Studies

3-Chloro-4-ethynylpyridine has been explored in various synthesis and reactivity studies. For instance, research has focused on synthesizing new heterocyclic molecules using derivatives of this compound. Such studies have involved understanding the reactivity and stability of these molecules through detailed analyses including vibrational spectra, nuclear magnetic resonance (NMR), and molecular dynamics simulations. These studies have broad implications in the field of non-linear optics and drug development, particularly for anti-cancer drugs (Murthy et al., 2017).

Anti-Mycobacterium Tuberculosis Properties

3-Chloro-4-ethynylpyridine has also been investigated for its potential anti-Mycobacterium tuberculosis properties. Research involving the synthesis of 4-(ethynylpyridine)quinazolines has shown promising results against Mycobacterium tuberculosis, with several compounds displaying significant activity in vitro (Dilebo et al., 2021).

Hydrogen Bond Studies

The interaction of 3-Chloro-4-ethynylpyridine derivatives with other molecules through hydrogen bonding has been a subject of research. Studies have been conducted to understand the weak hydrogen bonds formed by ethynylpyridines, which are crucial in various chemical processes and molecular interactions (Vojta et al., 2016).

Luminescence and Organometallic Networks

The compound has been utilized in synthesizing novel silver–ethynide complexes, which have been studied for their luminescence properties and the formation of organometallic networks. These studies are significant for the development of materials with specific optical properties (Zhang et al., 2010).

Hydrohalogenation and Chemical Reactions

Research on the hydrohalogenation of ethynylpyridines, including 3-Chloro-4-ethynylpyridine, has revealed efficient methods for producing derivatives through reactions with hydrochloric acid. This research is fundamental in organic chemistry, providing insights into reaction mechanisms and product synthesis (Muragishi et al., 2017).

Charge-Induced Molecular Devices

Studies have also been conducted on molecules like 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, which exhibit charge-induced conformational switching, potentially useful in developing molecular diodes or nano-actuators (Derosa et al., 2003).

Safety And Hazards

The compound has been classified as having acute toxicity (Oral) under the GHS classification system . The hazard statements include H301 . The precautionary statements include P301 + P330 + P331 + P310 .

properties

IUPAC Name

3-chloro-4-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-6-3-4-9-5-7(6)8/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIXKYZHQNPYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634109
Record name 3-Chloro-4-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethynylpyridine

CAS RN

1196156-71-4
Record name 3-Chloro-4-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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